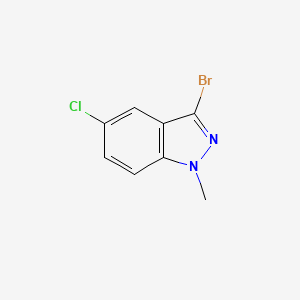

3-bromo-5-chloro-1-methyl-1H-indazole

Description

Structure

3D Structure

Properties

IUPAC Name |

3-bromo-5-chloro-1-methylindazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrClN2/c1-12-7-3-2-5(10)4-6(7)8(9)11-12/h2-4H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBWOQLDBVDCJIG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=C(C=C2)Cl)C(=N1)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.50 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Transformative Reactions of 3 Bromo 5 Chloro 1 Methyl 1h Indazole

Nucleophilic and Electrophilic Substitution Reactions on the Halogenated Indazole Nucleus

The indazole nucleus of 3-bromo-5-chloro-1-methyl-1H-indazole possesses distinct sites for both nucleophilic and electrophilic attack. The reactivity is largely centered on the C3-bromo substituent and the benzene (B151609) portion of the bicyclic system.

Nucleophilic Substitution:

The most significant site for nucleophilic substitution is the carbon atom bearing the bromine at the 3-position. This C-Br bond is particularly amenable to palladium-catalyzed cross-coupling reactions, which allow for the formation of new carbon-carbon and carbon-nitrogen bonds. These reactions are cornerstones of modern medicinal chemistry for building molecular complexity.

Suzuki-Miyaura Coupling: This reaction is used to form new C-C bonds by coupling the bromoindazole with various boronic acids or esters. It is a powerful method for introducing aryl, heteroaryl, or alkyl groups at the C3-position. The reaction typically employs a palladium catalyst, such as Pd(PPh₃)₄, and a base.

Buchwald-Hartwig Amination: To introduce nitrogen-based functional groups, the Buchwald-Hartwig amination is employed. youtube.com This palladium-catalyzed reaction couples the bromoindazole with a wide range of primary or secondary amines, amides, or carbamates, providing access to 3-aminoindazole derivatives. researchgate.net

Another important pathway for nucleophilic substitution involves an initial halogen-metal exchange . Treating this compound with a strong organolithium reagent like n-butyllithium at low temperatures can selectively replace the more reactive bromine atom with lithium. wikipedia.org This generates a potent organolithium intermediate which can then react with a diverse array of electrophiles to install new functional groups at the C3-position. The C5-chloro group is generally less reactive towards this exchange.

| Reaction Type | Nucleophile/Reagent | Catalyst/Conditions | Resulting Functional Group at C3 |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Arylboronic acid (Ar-B(OH)₂) | Pd(0) catalyst, Base | Aryl group (e.g., -Phenyl) |

| Buchwald-Hartwig Amination | Secondary Amine (R₂NH) | Pd catalyst, Ligand, Base | Tertiary amine (-NR₂) |

| Halogen-Metal Exchange | 1. n-BuLi 2. Electrophile (e.g., CO₂) | Low temperature (e.g., -78 °C) | Carboxylic acid (-COOH) |

Electrophilic Substitution:

Electrophilic aromatic substitution (EAS) reactions on the this compound nucleus occur on the benzene ring. The regiochemical outcome is governed by the directing effects of the existing substituents. The pyrazole (B372694) portion of the indazole ring generally acts as a deactivating group towards EAS. The chloro substituent at C5 is deactivating but directs incoming electrophiles to its ortho (C4, C6) and para (not available) positions. libretexts.org The fused pyrazole ring and the C3-bromo group also influence the electron density. Consequently, electrophilic attack is predicted to occur primarily at the C4 and C6 positions. Common EAS reactions include nitration, halogenation, and sulfonation. For instance, nitration using nitric acid and sulfuric acid would be expected to yield a mixture of 4-nitro and 6-nitro derivatives.

Oxidation and Reduction Pathways of the Indazole System

The stability of the aromatic indazole system makes it relatively resistant to oxidation and reduction, often requiring specific reagents or catalytic conditions to effect transformation.

Oxidation:

The indazole ring is generally stable to common oxidizing agents. Strong oxidants like potassium permanganate (KMnO₄) or meta-chloroperoxybenzoic acid (m-CPBA) under harsh conditions could potentially lead to ring cleavage or oxidation of the N-methyl group. masterorganicchemistry.commdpi.com However, selective oxidation of the indazole nucleus without affecting the substituents is challenging and not a commonly employed synthetic route. More often, oxidation reactions are used to transform functional groups attached to the indazole core rather than the ring itself.

Reduction:

The indazole ring can be reduced under catalytic hydrogenation conditions. Using catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO₂) with hydrogen gas can lead to the saturation of the pyrazole ring, yielding an indazoline derivative. More forcing conditions can also reduce the benzene ring, resulting in a fully saturated hexahydroindazole system. The selective reduction of the pyrazole double bond while preserving the benzene aromaticity is a key transformation. The presence of the halogen substituents may be a complicating factor, as dehalogenation can sometimes occur as a side reaction during catalytic hydrogenation.

| Transformation | Reagent/Conditions | Typical Product |

|---|---|---|

| Oxidation | Strong oxidants (e.g., KMnO₄) | Ring cleavage or side-chain oxidation (generally low-yielding/unselective) |

| Reduction | H₂, Pd/C | 2,3-Dihydro-3-bromo-5-chloro-1-methyl-1H-indazole (Indazoline) |

Strategic Functional Group Interconversions for Diversification

The this compound scaffold is an excellent starting point for creating diverse chemical libraries through strategic functional group interconversions. The reactivity of the C3-bromo group is central to these diversification strategies.

As detailed in section 3.1, palladium-catalyzed cross-coupling reactions are the most powerful tools for this purpose. By varying the coupling partner, a vast array of substituents can be introduced at the C3 position.

Sonogashira Coupling: Introduces alkyne groups using a terminal alkyne, a palladium catalyst, and a copper(I) co-catalyst.

Heck Coupling: Forms a new C-C bond with an alkene.

Stille Coupling: Couples the bromoindazole with an organostannane reagent.

Negishi Coupling: Uses an organozinc reagent for C-C bond formation. chim.it

Beyond cross-coupling, the organolithium intermediate formed via halogen-metal exchange is a versatile precursor. Quenching this intermediate with different electrophiles allows for the introduction of a wide range of functionalities. For example, reaction with aldehydes or ketones yields secondary or tertiary alcohols, reaction with carbon dioxide gives a carboxylic acid, and reaction with sulfur provides a thiol. These transformations enable the systematic modification of the molecule's properties for structure-activity relationship (SAR) studies in drug discovery. rsc.org

Bioisosteric Replacement of the Indazole Moiety in Compound Design

In medicinal chemistry, bioisosterism is the strategy of replacing one functional group or moiety in a biologically active molecule with another that has similar physical or chemical properties, with the goal of enhancing activity, improving selectivity, or reducing toxicity. The indazole ring is a well-established and highly successful bioisostere for other aromatic systems, most notably the indole nucleus.

The rationale for using indazole as an indole bioisostere stems from their similar size, shape, and hydrogen bonding capabilities. However, the replacement of the carbon atom at the 2-position of indole with a nitrogen atom in indazole significantly alters the electronic properties, metabolic stability, and pharmacokinetic profile of the molecule. This can lead to improved drug-like properties. For instance, the indazole nitrogen can act as a hydrogen bond acceptor, a feature not present in the indole ring, offering different interactions with biological targets.

Furthermore, the indazole moiety has been successfully used as a bioisosteric replacement for other phenolic and catecholic structures in drug design. This strategy has been applied to modulate the properties of compounds targeting a wide range of receptors and enzymes. The synthesis of derivatives like this compound provides a platform for exploring these bioisosteric relationships in the design of new therapeutic agents.

Structure Activity Relationship Sar Studies and Molecular Design Principles for 3 Bromo 5 Chloro 1 Methyl 1h Indazole Analogues

Impact of Positional Isomerism of Halogen Substituents on Molecular Activity

The nature and position of halogen substituents on the indazole ring are critical determinants of biological activity. Halogens influence the molecule's lipophilicity, electronic distribution, and ability to form specific interactions such as halogen bonds, thereby affecting ligand-target binding affinity.

In the context of the indazole scaffold, SAR analyses have revealed that substituent groups at various positions, such as the 4- and 6-positions, play a crucial role in inhibitory activity against targets like indoleamine 2,3-dioxygenase 1 (IDO1). nih.gov Shifting the positions of the bromine and chlorine atoms in 3-bromo-5-chloro-1-methyl-1H-indazole would create a series of positional isomers, each with a distinct electrostatic potential map and steric profile. For example, moving the bromine to the 6-position, as seen in some 6-bromo-1H-indazole analogues, has been explored for developing new antimicrobial agents. researchgate.net Such positional changes can affect the molecule's ability to fit into a specific binding pocket and can alter key interactions with amino acid residues, ultimately impacting its biological efficacy. The theoretical study of halogen migration in azoles further underscores the importance of positional chemistry, as the stability and reactivity of the molecule are tied to the location of the halogen substituent. researchgate.net

Influence of N-Methylation on Conformational Preferences and Ligand-Target Interactions

The methylation at the N1 position of the indazole ring in this compound has profound implications for its chemical and pharmacological properties. Firstly, it resolves the tautomeric ambiguity of the indazole ring, locking it into the 1H-indazole form, which is generally more thermodynamically stable. nih.gov

Secondly, N-methylation significantly influences the molecule's conformational preferences. Studies on other N-methylated heterocyclic compounds, such as N-acylhydrazones, have shown that N-methylation can induce a substantial shift in the preferred dihedral angle, often leading to a change from an antiperiplanar to a synperiplanar conformation. nih.gov This change is driven by steric effects imposed by the methyl group, which can disrupt the planarity of the molecule. nih.gov Such conformational changes directly impact how the ligand presents its binding motifs to a target protein.

Furthermore, N-methylation affects key physicochemical properties that govern pharmacokinetics. The introduction of a methyl group can alter solubility and lipophilicity. rsc.org While often increasing lipophilicity, N-methylation can sometimes unexpectedly increase aqueous solubility by disrupting intramolecular hydrogen bonds or by forcing a conformation that exposes a greater polar surface area. rsc.org The conformational mobility and specific geometry conferred by the N-methyl group are therefore critical factors in determining the strength and nature of ligand-target interactions. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. This approach is instrumental in designing novel indazole derivatives with improved efficacy.

Both 2D and 3D QSAR models have been successfully developed for various series of indazole derivatives to predict their biological activity and guide molecular optimization.

A study focusing on indazole derivatives as Tyrosine Threonine Kinase (TTK) inhibitors involved a dataset of 109 compounds to build robust QSAR models. longdom.org The 2D-QSAR model, constructed using Multiple Linear Regression (MLR), showed a high correlation coefficient (r²) of 0.9512, indicating strong predictive power. longdom.org The model's reliability was confirmed through rigorous internal (q² = 0.8998) and external (pred_r² = 0.8661) validation. longdom.org Similarly, a 3D-QSAR model was developed that yielded a high internal cross-validation regression coefficient (q²) of 0.9132, highlighting the importance of steric descriptors in governing anticancer activity. longdom.org

In another study on 5-substituted-1H-indazole derivatives as inhibitors of Glycogen synthase kinase-3 beta (GSK-3β), significant 2D and 3D QSAR models were established. researchgate.net These models identified key molecular descriptors influencing biological activity, such as SlogP (lipophilicity), electrostatic potential, and hydrophobicity. researchgate.net QSAR modeling of indazole compounds against SAH/MTAN-mediated quorum sensing also produced a statistically acceptable model that could explain 85.2% of the variance in inhibitory activity and had an external predictability of 68.5%. nih.gov

Table 1: Statistical Validation of QSAR Models for Indazole Derivatives

| QSAR Model Type | Target | Correlation Coefficient (r²) | Internal Validation (q²) | External Validation (pred_r²) | Source |

|---|---|---|---|---|---|

| 2D-QSAR | TTK | 0.9512 | 0.8998 | 0.8661 | longdom.org |

| 3D-QSAR | TTK | - | 0.9132 | - | longdom.org |

| 2D/3D-QSAR | GSK-3β | Identified key descriptors (SlogP, electrostatic potential, hydrophobicity) | researchgate.net | ||

| 2D/3D-QSAR | SAH/MTAN | 0.852 (explains variance) | - | 0.685 | nih.gov |

Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. researchgate.net This ligand-based approach is crucial when the 3D structure of the biological target is unknown.

For indazole derivatives, pharmacophore models have been instrumental in identifying key structural motifs for activity. A de novo design approach to identify inhibitors of fibroblast growth factor receptor (FGFR) kinases led to the identification of an indazole-based pharmacophore. nih.gov Modeling suggested that the indazole N2 atom could form a critical hydrogen bond with the backbone NH of the amino acid Ala564 in the target's active site. nih.gov

In a separate study aimed at finding estrogen receptor alpha (ERα) inhibitors, a pharmacophore model was developed from a set of known active compounds. ugm.ac.id The best model consisted of three key features: one hydrophobic group, one hydrogen bond acceptor, and aromatic interactions. ugm.ac.id This model was then used for virtual screening of a database of indazole analogues to identify potential new hits. ugm.ac.id Similarly, a six-point pharmacophore model for tetrasubstituted pyrazole (B372694) COX-II inhibitors, which share structural similarities with indazoles, was developed and included three hydrogen bond acceptors, one hydrophobic group, and two aromatic rings. scispace.com These models serve as structural blueprints, guiding the design of new ligands that satisfy the required pharmacophoric features for potent biological activity. researchgate.net

Computational Insights into Structural Determinants of Biological Efficacy

Computational methods, particularly molecular docking and molecular dynamics (MD) simulations, provide atomic-level insights into how indazole derivatives interact with their biological targets, elucidating the structural determinants of their efficacy.

Molecular docking studies have been used to predict the binding poses of indazole analogues within the active sites of various enzymes. For 1H-indazole derivatives designed as anti-inflammatory agents, docking into the Cyclooxygenase-2 (COX-2) enzyme revealed that compounds with difluorophenyl, para-toluene, and 4-methoxyphenyl (B3050149) groups achieved significant binding scores. researchgate.net Subsequent MD simulations confirmed that the most promising compound remained stable within the COX-2 active site. researchgate.net

In the development of TTK inhibitors, molecular docking was used to guide the design process, while MD simulations helped to validate the stability of the ligand-protein complex. longdom.org For GSK-3β inhibitors, docking studies validated the compounds optimized from QSAR models and identified key interactions with active site residues such as Val135 and Gln185. researchgate.net Furthermore, the efficacy of 1H-indazole derivatives as IDO1 inhibitors was explained by a docking model showing effective interactions between the indazole motif and the ferrous ion of the heme group, as well as with hydrophobic pockets within the enzyme. nih.gov These computational analyses are vital for understanding the specific hydrogen bonds, hydrophobic interactions, and other non-covalent forces that are crucial for the biological efficacy of indazole-based compounds.

Biological Activity Spectrum and Molecular Mechanisms of Indazole Derivatives

Anticancer and Antiproliferative Activity Investigations (In Vitro)

There is no available research detailing the efficacy of 3-bromo-5-chloro-1-methyl-1H-indazole as an anticancer or antiproliferative agent.

Inhibition of Protein Kinases

No studies have been published that investigate the inhibitory activity of this compound against protein kinases such as tyrosine kinases, serine/threonine kinases, EGFR, VEGFR, FGFR, Aurora kinases, or TTK.

Anti-inflammatory Mechanisms of Action (In Vitro)

There is a lack of published data concerning the anti-inflammatory properties of this compound.

Inhibition of Inflammatory Mediators

No in vitro studies have been found that assess the potential of this compound to inhibit the production or activity of inflammatory mediators such as Prostaglandin E2, TNF-α, or MMP-13.

Antimicrobial and Antiparasitic Efficacy (In Vitro Studies)

Information regarding the antimicrobial or antiparasitic efficacy of this compound is not present in the available scientific literature.

Antifungal and Antibacterial Activity

There are no documented in vitro studies evaluating the antifungal or antibacterial activity of this compound against any microbial strains.

Despite a comprehensive search for scientific literature, no specific information was found regarding the biological activity of the chemical compound this compound within the scope of the requested outline.

The investigation sought to detail this specific compound's effects in the following areas:

Antileishmanial and Trypanocidal Properties: No studies were identified that evaluated this compound for its efficacy against Leishmania or Trypanosoma parasites.

Modulation of Neurological Receptors (GluN2B-Selective NMDA Receptor Antagonism): The search did not yield any data linking this compound to activity at neurological receptors, including selective antagonism of the GluN2B subunit of the NMDA receptor.

Enzyme Inhibition Profiling (IDO1): There is no available research on the inhibitory effects of this compound against the enzyme indoleamine 2,3-dioxygenase 1 (IDO1).

Investigation of Specific Molecular Targets and Biochemical Pathways: No literature was found that elucidates the specific molecular targets or biochemical pathways modulated by this compound.

Therefore, it is not possible to provide an article on the biological activity spectrum and molecular mechanisms of this compound based on currently available scientific information.

Computational Chemistry and Molecular Modeling Applications in Indazole Research

Density Functional Theory (DFT) Studies for Electronic Properties and Reaction Mechanisms

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure, properties, and reactivity of molecules. For indazole derivatives, DFT calculations are crucial for understanding their intrinsic electronic characteristics, which govern their behavior in chemical reactions and biological systems.

Key electronic properties derived from DFT studies include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to a molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy difference between these frontier orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's chemical reactivity and stability. nih.govniscpr.res.in A smaller energy gap suggests higher reactivity, whereas a larger gap implies greater stability. nih.gov For instance, a DFT study on a series of 3-carboxamide indazole derivatives revealed that compounds designated as 8a, 8c, and 8s possessed the most substantial HOMO-LUMO energy gaps, indicating high molecular hardness. nih.govrsc.org

Another valuable tool derived from DFT is the Molecular Electrostatic Potential (MEP) map. The MEP surface visualizes the charge distribution across a molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. nih.gov This information is instrumental in predicting how an indazole derivative will interact with other molecules, including biological receptors and substrates, and helps in understanding hydrogen bonding patterns. nih.gov

| Compound Analogue | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) | Reference |

|---|---|---|---|---|

| Indazole Derivative 8s | -6.34878 | -1.4283 | 4.92048 | nih.gov |

| Indazole Derivative 8v | -6.36687 | -3.59964 | 2.76723 | nih.gov |

| Indazole Derivative 8y | -4.24305 | -1.00143 | 3.24162 | nih.gov |

| 4-chloro-1H-indazole | -6.890 | -0.781 | 6.109 | researchgate.net |

| 4-bromo-1H-indazole | -6.828 | -0.893 | 5.935 | researchgate.net |

Molecular Docking Investigations of Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to the active site of a target protein. This method is widely used to screen potential drug candidates and to elucidate the molecular basis of their activity. Numerous studies have employed molecular docking to investigate the interactions of indazole derivatives with various biological targets, particularly protein kinases, which are often implicated in cancer. rsc.orgnih.gov

Docking studies reveal crucial information about the binding affinity, typically expressed as a binding energy score (in kcal/mol), and the specific non-covalent interactions—such as hydrogen bonds, hydrophobic interactions, and π-π stacking—that stabilize the ligand-protein complex. For example, docking studies of novel indazole derivatives against the aromatase enzyme, a target in breast cancer, identified compounds with high binding affinities. derpharmachemica.com Specifically, one derivative (5f) showed a binding energy of -8.0 kcal/mol and formed key hydrogen bonds with the amino acid residue Arg115. derpharmachemica.com In another study, various 3-carboxamide indazole derivatives were docked into a renal cancer-related protein (PDB ID: 6FEW), with derivatives 8v, 8w, and 8y demonstrating the highest binding energies. nih.govrsc.org Similarly, arylsulphonyl indazole derivatives have been docked into the VEGFR2 kinase domain, where interactions with hinge residues like Glu211 and Ala213 were found to be critical for binding. rsc.org

| Indazole Analogue | Protein Target | PDB ID | Binding Energy (kcal/mol) | Key Interacting Residues | Reference |

|---|---|---|---|---|---|

| Substituted Indazole (5f) | Aromatase | - | -8.0 | Arg115, Met374 | derpharmachemica.com |

| 3-Carboxamide Indazole (8v, 8w, 8y) | Renal Cancer Receptor | 6FEW | High | Not specified | rsc.org |

| Arylsulphonyl Indazole | VEGFR2 Kinase | 3EWH | -36.5 to -66.5 | Glu211, Ala213 | rsc.org |

| 3-chloro-6-nitro-1H-indazole | Trypanothione Reductase (TryR) | 2JK6 | - | Not specified | nih.gov |

| Indazole Scaffolds (SMO, SBS, SOT) | VEGFR-2 | 4AGD | -6.99, -6.96, -6.88 | Glu828, Ile856, Lys826, Arg833 | biotech-asia.org |

Molecular Dynamics Simulations for Conformational Analysis and Binding Stability

In the context of indazole research, MD simulations are often performed following docking to validate the predicted binding poses. By analyzing parameters such as the root-mean-square deviation (RMSD) of the ligand and protein backbone atoms, researchers can determine if the complex remains stable throughout the simulation. nih.gov For instance, MD simulations performed on complexes of arylsulphonyl indazole derivatives with VEGFR2 kinase confirmed that the docked poses were reasonably stable. mdpi.com Similarly, simulations of the most potent indazole derivative targeting the HIF-1α protein showed that the compound was quite stable in the active site. nih.gov The root-mean-square fluctuation (RMSF) is another parameter analyzed to identify which parts of the protein or ligand are flexible or rigid during the simulation. mdpi.com These simulations provide a deeper understanding of the dynamic nature of the binding event, which is crucial for the rational design of inhibitors with improved residence time and efficacy.

Cheminformatics and Virtual Screening Methodologies for Novel Indazole Discovery

Cheminformatics combines computational methods to analyze large datasets of chemical compounds, while virtual screening is a key application used to identify promising hit compounds from extensive chemical libraries. mdpi.com These methodologies are instrumental in the early stages of drug discovery for identifying novel indazoles with desired biological activities. researchgate.net

Virtual screening can be ligand-based or structure-based. nih.gov In structure-based virtual screening, large libraries of compounds are computationally docked into the active site of a biological target, and the top-scoring compounds are selected for experimental testing. This approach was used to design a novel class of SARS-CoV-2 main protease inhibitors based on a tetrahydro-4H-indazol-4-one scaffold. researchgate.net

Ligand-based methods, such as Quantitative Structure-Activity Relationship (QSAR) studies, are also pivotal. QSAR models establish a mathematical correlation between the structural or physicochemical properties of a series of compounds and their biological activity. mdpi.comnih.gov By analyzing the contour maps generated from 3D-QSAR models, researchers can understand which structural modifications are likely to enhance or diminish activity, thereby providing a clear framework for designing new, more potent indazole derivatives as inhibitors for targets like HIF-1α or Aurora kinases. nih.govmdpi.com

Future Perspectives and Emerging Research Directions for Halogenated Indazoles

Development of Novel and Efficient Synthetic Protocols for Complex Indazole Derivatives

The continued exploration of halogenated indazoles as therapeutic agents is highly dependent on the ability of chemists to synthesize structurally diverse and complex molecules efficiently and selectively. While classical methods exist, future research is centered on developing more sophisticated, sustainable, and versatile synthetic strategies.

Emerging trends include the use of metal-catalyzed reactions, such as copper- or rhodium-catalyzed C-H activation and cross-coupling reactions, which allow for the direct functionalization of the indazole core with high precision. nih.govmdpi.com These methods offer pathways to novel derivatives that are difficult to access through traditional means. For example, Suzuki-Miyaura coupling is a key method for synthesizing new indazole derivatives from bromoindazole precursors. rsc.orgnih.gov Another area of intense research is the development of regioselective halogenation techniques. Achieving precise control over the position of halogen substitution on the indazole ring is critical for fine-tuning biological activity. Recent advancements include metal-free regioselective halogenation methods that offer environmentally friendly alternatives to traditional reagents. researchgate.net

The development of one-pot, multi-component reactions is also a priority, as these approaches improve efficiency by reducing the number of purification steps, saving time and resources. benthamscience.com The overarching goal is to create a synthetic toolbox that is not only efficient and high-yielding but also "green" and adaptable for the large-scale production of complex halogenated indazoles. hilarispublisher.com

| Methodology | Description | Advantages | Future Direction |

|---|---|---|---|

| Classical Halogenation | Use of reagents like N-Bromosuccinimide (NBS) or bromine to add halogens to a pre-formed indazole ring. chemrxiv.orggoogle.com | Straightforward, well-established procedures. | Improving regioselectivity and reducing hazardous reagents. |

| Metal-Catalyzed Cross-Coupling | Reactions like Suzuki and Sonogashira coupling to build complexity from a halogenated indazole starting material. rsc.org | High versatility for creating diverse derivatives. | Developing more stable and active catalysts; expanding substrate scope. |

| C-H Activation/Functionalization | Directly converting C-H bonds on the indazole scaffold to C-halogen or other C-C/C-N bonds. nih.govmdpi.com | Atom-economical, allows for late-stage functionalization. researchgate.net | Enhancing regioselectivity and functional group tolerance. |

| [3+2] Annulation/Cycloaddition | Constructing the indazole ring from acyclic precursors, such as arynes and hydrazones. organic-chemistry.org | Provides access to diverse substitution patterns from simple starting materials. | Improving reaction conditions and expanding to more complex substrates. |

Advanced Methodologies for SAR Elucidation and Predictive Model Generation

Understanding the Structure-Activity Relationship (SAR) is fundamental to rational drug design. For halogenated indazoles, this involves deciphering how the type of halogen (F, Cl, Br), its position on the indazole ring, and the nature of other substituents influence biological activity. nih.govmdpi.com Future research will increasingly rely on advanced methodologies to build comprehensive SAR models.

High-throughput screening of focused compound libraries allows for the rapid generation of initial SAR data. nih.gov However, the real advancement lies in the integration of computational chemistry. In silico techniques such as Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking are becoming indispensable tools. nih.govresearchgate.net These methods can predict the biological activity of virtual compounds, helping to prioritize which derivatives to synthesize and test. dundee.ac.uk For instance, docking studies can reveal how a halogen atom on the indazole ring forms a key halogen bond with a specific amino acid residue in the target protein's binding site, explaining its enhanced potency. nih.gov

Structure-based design, guided by X-ray crystallography of ligand-protein complexes, provides atomic-level insights into binding interactions, enabling the precise design of more potent and selective inhibitors. nih.govdundee.ac.uk By combining empirical data from screening with the predictive power of computational models, researchers can accelerate the optimization cycle, moving more quickly from a preliminary "hit" compound to a viable "lead" candidate. The inconsistencies sometimes observed in SAR, where halogenation can either increase or decrease potency depending on the specific molecular context, highlight the need for these more sophisticated and predictive models. nih.gov

Identification and Validation of New Biological Targets for Indazole Scaffolds

Halogenated indazoles are well-established as potent inhibitors of protein kinases, with several approved anti-cancer drugs like Pazopanib and Axitinib targeting pathways such as VEGFR. nih.govnih.gov However, the versatility of the indazole scaffold suggests its potential to interact with a much broader range of biological targets. A major future direction is the systematic exploration of new therapeutic applications beyond oncology.

Chemical proteomics and phenotypic screening are powerful approaches for target deconvolution. By testing libraries of halogenated indazoles against a wide array of cell lines or biological assays, researchers can uncover unexpected activities. nih.gov For example, indazole derivatives have already shown promise as anti-inflammatory, antibacterial, anti-tubercular, and antiviral agents. nih.govnih.gov Recent studies have evaluated new derivatives for activity against M. tuberculosis and viruses like influenza A and SARS-CoV-2. nih.gov

The exploration of new targets within cancer is also ongoing. Beyond well-known kinases like EGFR and FGFR, research is pointing towards targets such as Aurora kinases and phosphoinositide-dependent kinase-1 (PDK1). nih.govmdpi.com Furthermore, there is growing interest in non-cancer targets, including enzymes like acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) for neurodegenerative diseases, and cannabinoid receptors (CB1) for various neurological applications. nih.govnih.gov Validating these new targets will be a critical step, requiring rigorous biochemical and cellular assays to confirm the mechanism of action and therapeutic potential of novel halogenated indazoles.

| Target Class | Specific Examples | Therapeutic Area | Status |

|---|---|---|---|

| Protein Kinases | VEGFR, EGFR, FGFR, Pim-kinases, Aurora kinases, ALK. nih.govmdpi.comnih.gov | Oncology | Established (Approved Drugs) & Emerging |

| Other Enzymes | Thymidine phosphorylase, α-glucosidase, AChE, BuChE. nih.govresearchgate.net | Metabolic Disorders, Neurodegeneration | Emerging/Preclinical |

| Receptors | Cannabinoid Receptors (CB1), 5-HT3 Receptor. hilarispublisher.comnih.gov | Neurology, Psychiatry, Oncology Support | Established (Granisetron) & Emerging |

| Infectious Disease Targets | Targets in M. tuberculosis, Influenza A, SARS-CoV-2. nih.govnih.gov | Infectious Diseases | Emerging/Preclinical |

Integration of Multidisciplinary Approaches for Comprehensive Understanding of Indazole Chemistry and Biology

The future success in the field of halogenated indazoles will not come from a single discipline but from the seamless integration of multiple scientific fields. The modern drug discovery paradigm requires a collaborative effort between synthetic chemists, computational biologists, pharmacologists, and clinicians.

This iterative cycle, where experimental results feed back into computational models and synthetic design, accelerates the entire drug discovery and development process. By combining cutting-edge synthesis, predictive modeling, and deep biological investigation, the scientific community can unlock the full therapeutic potential of the halogenated indazole scaffold, leading to the development of next-generation medicines for a wide range of diseases.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 3-bromo-5-chloro-1-methyl-1H-indazole, and how do reaction conditions influence yield and purity?

- Methodology : Halogenation of 1-methyl-1H-indazole precursors using bromine and chlorine sources (e.g., N-bromosuccinimide and sulfuryl chloride) in aprotic solvents like DMF or THF. Catalysts such as Pd or Cu salts can improve regioselectivity. Optimization requires monitoring reaction temperature (typically 0–80°C) and stoichiometry to avoid over-halogenation .

- Data Consideration : Compare yields and purity metrics (HPLC/GC-MS) under varying conditions. For example, higher temperatures may accelerate side reactions, reducing purity by 10–15% .

Q. How can spectroscopic techniques (NMR, IR, MS) differentiate this compound from structurally similar analogs?

- Methodology :

- NMR : NMR will show distinct aromatic proton splitting patterns due to bromine and chlorine substituents. For example, deshielding effects from bromine at C3 shift aromatic protons downfield (~8.1–8.3 ppm) compared to unchlorinated analogs .

- MS : High-resolution mass spectrometry (HRMS) confirms molecular ion [M+H] at m/z 259.94 (CHBrClN) with isotopic patterns characteristic of Br/Cl .

Advanced Research Questions

Q. What strategies resolve contradictions in crystallographic data for this compound derivatives?

- Methodology : Use iterative refinement in SHELXL to address anisotropic displacement parameter discrepancies. Cross-validate with WinGX for geometry analysis (bond lengths/angles). For example, Br–C bond lengths should align with literature values (1.89–1.93 Å); deviations >0.05 Å suggest data collection or refinement errors .

- Case Study : A 2023 study reported conflicting Br–C distances (1.91 vs. 1.98 Å) resolved by re-examining twinning parameters and applying the TWIN/BASF commands in SHELXL .

Q. How can structure-activity relationship (SAR) studies leverage halogen substitution in indazole derivatives for targeted biological activity?

- Methodology :

- Design : Compare bioactivity (e.g., kinase inhibition) of this compound with analogs (Table 1).

- Experimental : Use molecular docking (e.g., MOE ) to model interactions with target proteins. Bromine at C3 enhances hydrophobic binding in ATP pockets, while chlorine at C5 improves solubility via polar interactions .

Table 1 : SAR of Halogenated Indazoles

| Compound | Substitution Pattern | IC (nM) | Target Protein |

|---|---|---|---|

| 3-Bromo-5-chloro-1-Me | Br (C3), Cl (C5) | 12.5 | EGFR Kinase |

| 5-Bromo-3-iodo-6-Me | Br (C5), I (C3) | 8.2 | JAK2 Kinase |

| 3-Bromo-1H-indazole | Br (C3) | 45.7 | CDK4/6 |

Source: Adapted from PubChem and crystallographic data

Q. What analytical workflows validate synthetic intermediates in multistep indazole syntheses?

- Methodology :

- Step 1 : LC-MS for real-time monitoring of intermediates.

- Step 2 : X-ray crystallography (using SHELXD ) to confirm regiochemistry.

- Step 3 : Comparative TLC/HPLC to track byproducts (e.g., dehalogenated species) .

- Troubleshooting : If intermediates degrade, optimize inert atmosphere conditions (argon flow) and reduce reaction times .

Methodological Guidelines

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.